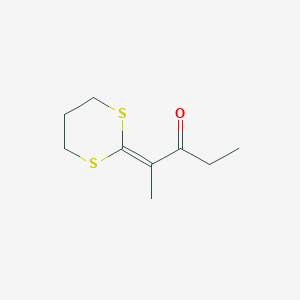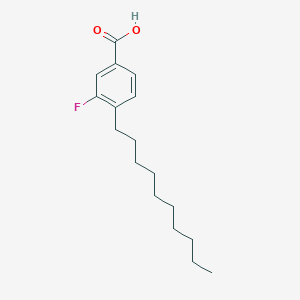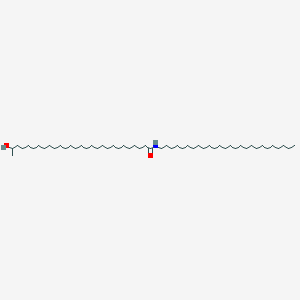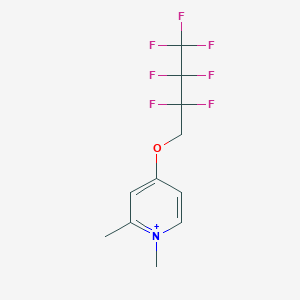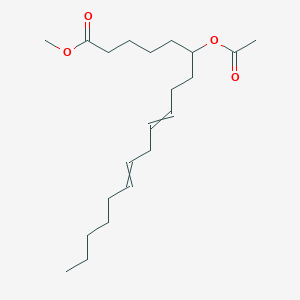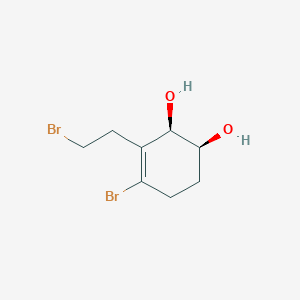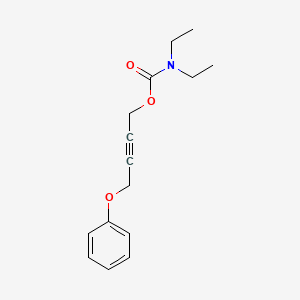
4-Phenoxybut-2-yn-1-yl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenoxybut-2-yn-1-yl diethylcarbamate is an organic compound with the molecular formula C15H19NO3. It is a derivative of carbamate and contains both phenoxy and butynyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxybut-2-yn-1-yl diethylcarbamate typically involves the reaction of 4-phenoxybut-2-yne-1-ol with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenoxybut-2-yn-1-yl diethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
4-Phenoxybut-2-yn-1-yl diethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Phenoxybut-2-yn-1-yl diethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate derivative with antifungal properties.
Diethylcarbamazine: Used as an anthelmintic agent.
Uniqueness
4-Phenoxybut-2-yn-1-yl diethylcarbamate is unique due to its combination of phenoxy and butynyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138310-04-0 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
4-phenoxybut-2-ynyl N,N-diethylcarbamate |
InChI |
InChI=1S/C15H19NO3/c1-3-16(4-2)15(17)19-13-9-8-12-18-14-10-6-5-7-11-14/h5-7,10-11H,3-4,12-13H2,1-2H3 |
InChI-Schlüssel |
KEUMNXTVTSPXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OCC#CCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


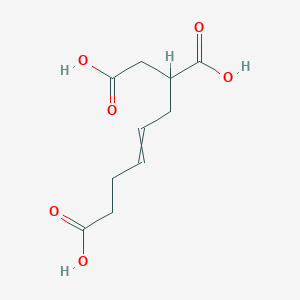
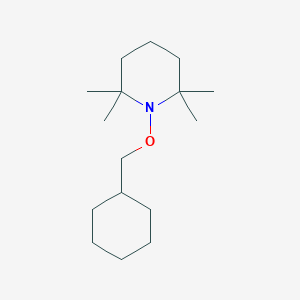
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
